molecular formula C12H14N2O B8446995 5,7-diethyl-[1,6]naphthyridin-2(1H)-one

5,7-diethyl-[1,6]naphthyridin-2(1H)-one

Cat. No.: B8446995
M. Wt: 202.25 g/mol
InChI Key: LNWVGIGQYGAHEE-UHFFFAOYSA-N
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Description

5,7-diethyl-[1,6]naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or quinolines. The synthetic route may involve:

    Cyclization reactions: To form the naphthyridine ring.

    Alkylation reactions: To introduce the ethyl groups at the 5 and 7 positions.

    Oxidation or reduction reactions: To achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Batch or continuous flow reactors: For efficient large-scale synthesis.

    Catalysts and solvents: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,7-diethyl-[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.

Scientific Research Applications

5,7-diethyl-[1,6]naphthyridin-2(1H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.

    Biological Studies: Investigating its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve:

    Binding to enzymes or receptors: Affecting their activity.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the ethyl substitutions.

    5,7-Dimethyl-1,6-naphthyridin-2(1H)-one: A similar compound with methyl groups instead of ethyl groups.

Uniqueness

5,7-diethyl-[1,6]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5,7-diethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-3-8-7-11-9(10(4-2)13-8)5-6-12(15)14-11/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

LNWVGIGQYGAHEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=O)N2)C(=N1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2,6-diethylpyridine-3-carbaldehyde (40 g) and (carboxymethylene)triphenylphosphorane (82.5 g) in toluene (1 l) was stirred and heated at reflux for 3 hours. The solution was cooled and the solvent was removed by evaporation. A solution of sodium (20 g) in methanol (800 ml) was added to the residue and the resulting solution was heated at reflux for 4 hours. Methanol was removed by evaporation and water (500 ml) was added. The mixture was acidified to pH 1-2 by addition of concentrated hydrochloric acid. The mixture was then extracted with ethyl acetate (2×500 ml) and ether (1×500) and the extracts were discarded. The aqueous phase was then basified by addition of solid potassium carbonate and the solid which crystallised was collected by filtration and washed with water. The solid was recrystallised from acetone to give 5,7-diethyl-1,6-naphthyridin-2(1H)-one (34.6 g), m.p. 168°-169° C.; NMR (d6 -DMSO): 1.24(dt, 6H), 2.72(q, 2H), 3.0(q, 2H), 6.46(d, 1H), 6.9(s, 1H), 8.07(d, 1H); mass spectrum (CI): 203 (M+H)+ ; microanalysis, found: C, 70.9; H, 6.9; N, 13.8%; C12H14N2O requires: C, 71.3; H, 6.98; N, 13.9%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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